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Compound of Interest

Compound Name: MM-401 Tfa

Cat. No.: B10819863

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
MM-401 TFA, a potent and selective inhibitor of the MLL1 (Mixed Lineage Leukemia 1) H3K4
methyltransferase. MM-401 TFA has emerged as a critical tool for studying the role of MLL1 in
normal development and disease, particularly in MLL-rearranged leukemias. This document
outlines the quantitative data associated with MM-401 TFA's activity, detailed experimental
protocols for its characterization, and a visual representation of its mechanism of action.

Core Concepts: Targeting the MLL1-WDR5
Interaction

MM-401 is a macrocyclic peptidomimetic designed to disrupt the protein-protein interaction
between the catalytic subunit of the MLL1 complex and WD repeat-containing protein 5
(WDRJ5).[1] This interaction is essential for the histone methyltransferase (HMT) activity of the
MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][3]
By blocking this interaction, MM-401 effectively inhibits MLL1's catalytic activity.[2] The
trifluoroacetic acid (TFA) salt of MM-401 is often used to improve its solubility and stability.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for MM-401 and its inactive
enantiomer, MM-NC-401, providing a clear comparison of their biochemical and cellular
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activities.

Table 1: Biochemical Activity of MM-401 and MM-NC-401

Compound Target Assay Type IC50 Ki Reference
MLL1 HMT In vitro HMT
MM-401 o 0.32 uM - [2]
Activity Assay
WDR5-MLL1 Competitive
MM-401 . 0.9 nM - [1]
Interaction FP Assay
BioLayer
WDR5
MM-401 o Interferometr - <1nM [1]
Binding
y
WDR5 Competitive
MM-NC-401 o > 100 pM > 10 uM [2]
Binding FP Assay
MLL1 HMT In vitro HMT No inhibition
MM-NC-401 o - (2]
Activity Assay up to 250 pM

Table 2: Cellular Activity of MM-401 in Leukemia Cell Lines
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. GI50 (MM-NC-

Cell Line MLL Status GI50 (MM-401) 401) Reference
Murine Leukemia
Cells
MLL-AF9 MLL fusion ~5uM > 50 pyM [1]
MLL-ENL MLL fusion ~7uM > 50 uM [1]
MLL-AF10 MLL fusion ~8uM > 50 uM [1]
Hoxa9/Meis1 Non-MLL > 50 uM > 50 uM [1]
Human
Leukemia Cells
MV4:11 (MLL- ) )

MLL fusion 1.8 uM Not Determined [1]
AF4)
MOLM13 (MLL- ] )

MLL fusion 3.6 UM Not Determined [1]
AF9)
KOPNS8 (MLL- ] )
ENL) MLL fusion 2.5 uM Not Determined [1]

Not Determined )
K562 Non-MLL o Not Determined [1]
(no inhibition)

Not Determined )
HL60 Non-MLL o Not Determined [1]
(no inhibition)

Not Determined )
U937 Non-MLL o Not Determined [1]
(no inhibition)

Structure-Activity Relationship Insights

The development of MM-401 from a linear peptidomimetic, MM-101, and the stark contrast in
activity with its enantiomer, MM-NC-401, provide crucial insights into its SAR.[1]

o Stereochemistry is Critical: The enantiomer MM-NC-401, which has the same chemical
formula but a different three-dimensional arrangement of its atoms, shows no detectable
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binding to WDRS5 and no inhibition of MLL1 activity.[2] This demonstrates that the specific
stereochemistry of MM-401 is absolutely required for its interaction with the WDRS5 binding
pocket.

e Macrocyclization Enhances Potency: MM-401 is a cyclic compound designed based on the
linear peptidomimetic MM-101.[1] This cyclization was a key design element to constrain the
molecule into a bioactive conformation, thereby enhancing its binding affinity and potency.

Mechanism of Action: Signaling Pathway

MM-401's mechanism of action involves the direct inhibition of the MLL1-WDRS5 interaction,
leading to downstream effects on gene transcription and cellular processes.

MM-401 inhibits the MLL1-WDRS5 interaction, blocking H3K4 methylation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex.
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Reagents
Recombinant MLL1 Histone H3 Substrate S-adenosyl-L-[u00B3H]-methionine MM-401 or
Core Complex (Radiolabeled Cofactor) MM-NC-401 (in DMSO)
Procedure

> Incubate reagents at 30°C  |<€

fter 1 hour

Stop reaction with
SDS loading buffer

!

Separate proteins
by SDS-PAGE

!

Detect radiolabeled Histone H3
via autoradiography

!

Quantify band intensity

Click to download full resolution via product page

Workflow for the in vitro MLL1 HMT assay.

Methodology:

e The MLL1 core complex, histone H3 substrate, and radiolabeled S-adenosyl-L-[3H]-
methionine are combined in a reaction buffer.
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MM-401 or the negative control, MM-NC-401, is added at various concentrations.

The reaction is incubated to allow for histone methylation.

The reaction is stopped, and the proteins are separated by SDS-PAGE.

The gel is exposed to X-ray film to detect the incorporation of the radiolabel into histone H3.

The intensity of the bands is quantified to determine the level of MLL1 inhibition.

Cell Growth Inhibition Assay

This assay determines the effect of MM-401 on the proliferation of leukemia cell lines.

Methodology:

Leukemia cells are seeded in 96-well plates.
o Cells are treated with a serial dilution of MM-401 or MM-NC-401.

o After a 72-hour incubation period, cell viability is assessed using a commercial assay such
as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

e The luminescence is read on a plate reader, and the data is normalized to vehicle-treated
controls to calculate the half-maximal growth inhibition concentration (G150).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to assess the levels of H3K4 methylation at specific gene loci
within cells.

Methodology:
e Cells are treated with MM-401 or a vehicle control.
* Protein-DNA complexes are cross-linked with formaldehyde.

e The chromatin is sheared into smaller fragments by sonication.
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e An antibody specific for trimethylated H3K4 (H3K4me3) is used to immunoprecipitate the
chromatin fragments.

e The cross-links are reversed, and the DNA is purified.

e Quantitative PCR (gPCR) is used to measure the enrichment of specific DNA sequences,
such as the promoter regions of HoxA9 and Meis-1, in the immunoprecipitated DNA.

Synthesis of MM-401

While the exact synthesis of MM-401 is not publicly detailed, it is based on the synthesis of
related macrocyclic peptidomimetics.[5] The general approach involves a multi-step solution-
phase synthesis followed by a ring-closing metathesis or macrolactamization reaction. A
representative synthetic scheme for a similar compound is outlined below.

Protected Amino Acid Solution-Phase Synthesis of Linear Deprotection of | High Dilution >| Final Deprotection
Building Blocks Peptide Coupling Peptidomimetic Precursor Terminal Groups | | ! & Purification

Click to download full resolution via product page

Representative workflow for the synthesis of MM-401.

Conclusion

MM-401 TFA is a highly potent and selective inhibitor of the MLL1-WDRS5 interaction. Its
structure-activity relationship is well-defined, with stereochemistry and macrocyclization being
key determinants of its activity. The compound serves as an invaluable chemical probe for
elucidating the biological functions of MLL1 and as a promising starting point for the
development of therapeutics for MLL-rearranged leukemias. The experimental protocols and
data presented in this guide provide a comprehensive resource for researchers in the field of
epigenetics and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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